4-O-Desmethyldoxorubicinone

Description

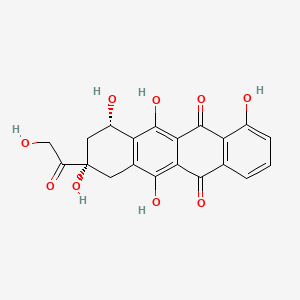

Structure

3D Structure

Properties

IUPAC Name |

(7S,9S)-4,6,7,9,11-pentahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O9/c21-6-11(24)20(29)4-8-13(10(23)5-20)19(28)15-14(17(8)26)16(25)7-2-1-3-9(22)12(7)18(15)27/h1-3,10,21-23,26,28-29H,4-6H2/t10-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRQJZRSYGQUKG-FVINQWEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CC1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(C[C@]1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747564 | |

| Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65446-19-7 | |

| Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Molecular and Cellular Mechanisms of Action for 4 O Desmethyldoxorubicinone

Intercalation with Deoxyribonucleic Acid (DNA) and Topoisomerase Modulation

The primary mechanisms of action for many anthracycline compounds, including analogues of doxorubicin (B1662922), involve direct interaction with DNA and the inhibition of enzymes crucial for DNA replication and repair. 4-O-Desmethyldoxorubicinone, as a derivative of doxorubicin's aglycone, is understood to operate through similar pathways. The planar tetracyclic ring structure is a key feature that facilitates its insertion between DNA base pairs.

The binding of anthracycline analogues to DNA is a critical determinant of their biological activity. This interaction is primarily through intercalation, where the planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. The affinity and specificity of this binding can be quantified through various biophysical techniques.

While specific quantitative binding data for this compound is not extensively available in the literature, data from its parent compound, doxorubicin, and other analogues provide valuable insights. For instance, the binding constant (Kb) for doxorubicin's interaction with DNA is in the range of 104 to 106 M-1, indicating a strong binding affinity. nih.gov The binding is also known to exhibit some sequence preference, with a higher affinity for GC-rich regions of DNA.

The structural modifications in this compound, specifically the absence of the methoxy (B1213986) group at the 4-position, may influence its binding affinity. Structure-activity relationship studies on doxorubicin analogues have shown that modifications to the anthracycline ring can alter the stability of the DNA-drug complex. nih.gov

Table 1: Comparative DNA Binding Affinity of Doxorubicin Analogues

| Compound | Binding Constant (Kb) (M-1) | Binding Free Energy (kcal/mol) |

|---|---|---|

| Doxorubicin (DOX) | 2.5 (± 0.5) x 104 | -4.99 |

| N-(trifluoroacetyl) doxorubicin (FDOX) | 3.4 (± 0.7) x 104 | -4.92 |

Data presented is for comparative purposes, based on available literature for doxorubicin and its analogue. nih.gov Specific data for this compound is not available.

Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. embopress.org Anthracyclines like doxorubicin are known to be topoisomerase II poisons. They stabilize the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. embopress.org This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death. nih.gov

The aglycone portion of doxorubicin is crucial for its interaction with topoisomerase II. Therefore, this compound is expected to retain this inhibitory activity. The interaction with topoisomerase II is often linked to the DNA intercalation, as the presence of the drug in the DNA helix can interfere with the enzyme's function. Structural modifications on the anthracycline core, such as at the 4-position, have been shown to influence the ability of these compounds to act as topoisomerase II poisons. nih.gov The removal of the methoxy group could potentially alter the electronic properties of the ring system, thereby affecting its interaction with the topoisomerase II-DNA complex.

The intercalation of anthracycline derivatives into the DNA double helix induces significant conformational changes in the DNA structure. These alterations can interfere with the binding of DNA polymerases and transcription factors, thus inhibiting DNA replication and gene expression. nih.gov

Upon intercalation of doxorubicin, a major alteration observed is a partial transition from the B-form to the A-form of DNA. nih.gov This change in DNA conformation is a key aspect of its biological activity. It is plausible that this compound would also induce such structural changes due to its planar ring system. The extent and nature of these conformational changes would be dependent on the specific interactions between the molecule and the DNA base pairs, which could be influenced by the 4-O-desmethyl modification.

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

A significant aspect of the cellular activity of anthracyclines is their ability to generate reactive oxygen species (ROS), leading to oxidative stress. This is primarily attributed to the quinone moiety in the tetracyclic ring structure. nih.govresearchgate.net

The quinone group of this compound can undergo redox cycling, a process that generates superoxide (B77818) radicals. This can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Redox Cycling: Cellular reductases, such as NADPH-cytochrome P450 reductase, can catalyze the one-electron reduction of the quinone moiety to a semiquinone radical. researchgate.net This unstable radical can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion radical (O2•−). researchgate.net This futile cycle can lead to a continuous production of superoxide as long as the substrate and reducing equivalents are available. nih.govresearchgate.net

Non-Enzymatic Redox Cycling: In the presence of transition metals like iron, non-enzymatic redox cycling can also occur. The anthracycline can form a complex with iron, which then facilitates the transfer of electrons to oxygen, generating ROS. researchgate.net

The aglycone metabolites of doxorubicin have been shown to stimulate the pentose (B10789219) phosphate (B84403) pathway, which is involved in managing oxidative stress, and to inhibit antioxidant enzymes. scielo.br This suggests that this compound could contribute to a state of oxidative stress by both generating ROS and impairing the cell's antioxidant defense mechanisms.

The primary reactive oxygen species produced through the redox cycling of the quinone moiety is the superoxide anion radical (O2•−). researchgate.net Superoxide is a precursor to other more reactive oxygen species.

Hydrogen Peroxide (H2O2): Superoxide can be converted to hydrogen peroxide either spontaneously or through the action of the enzyme superoxide dismutase (SOD). researchgate.net

Hydroxyl Radical (•OH): In the presence of transition metal ions like iron (Fe2+), hydrogen peroxide can undergo the Fenton reaction to generate the highly reactive hydroxyl radical. researchgate.net

These reactive oxygen species can cause widespread cellular damage by oxidizing lipids, proteins, and nucleic acids. nih.gov The production of these specific ROS is a hallmark of the mechanism of action of quinone-containing compounds like this compound.

Table 2: Reactive Oxygen Species Generated by Anthracycline Redox Cycling

| Primary ROS | Secondary ROS | Formation Pathway |

|---|---|---|

| Superoxide (O2•−) | One-electron reduction of the quinone moiety followed by reaction with O2. researchgate.net | |

| Hydrogen Peroxide (H2O2) | Dismutation of superoxide, catalyzed by superoxide dismutase. researchgate.net |

Consequences of Oxidative Damage on Cellular Macromolecules

The generation of reactive oxygen species (ROS) is a cornerstone of the mechanism of action for anthracyclines like Doxorubicin. nih.gov This oxidative stress instigates widespread damage to essential cellular macromolecules, including lipids, proteins, and DNA. mdpi.com The quinone moiety within the molecule can undergo redox cycling, leading to the formation of superoxide radicals. mdpi.com These radicals can then be converted to other ROS, such as hydrogen peroxide and highly reactive hydroxyl radicals. mdpi.com

This cascade of ROS production leads to lipid peroxidation, a process that damages cellular membranes by degrading polyunsaturated fatty acids. researchgate.netovid.com This can disrupt membrane integrity and function. Proteins are also susceptible to oxidative damage, which can lead to alterations in their structure and function. Furthermore, ROS can directly damage DNA by causing the oxidation of nucleotide bases, such as the formation of 8-hydroxyguanine, and inducing DNA strand breaks. nih.gov This DNA damage is a critical early event in the cytotoxic effects of Doxorubicin. nih.gov

Table 1: Effects of Oxidative Damage on Cellular Components

| Macromolecule | Consequence of Oxidative Damage |

|---|---|

| Lipids | Peroxidation of polyunsaturated fatty acids, leading to compromised membrane integrity. researchgate.net |

| Proteins | Oxidation, resulting in altered protein structure and function. nih.gov |

| DNA | Formation of oxidized bases (e.g., 8-hydroxyguanine) and strand breaks. nih.gov |

Perturbations in Gene Expression Profiles and Transcriptional Regulation

Treatment with Doxorubicin leads to significant alterations in the gene expression profiles of cancer cells. nih.govnih.gov These changes are largely centered around genes involved in the regulation of transcription. nih.gov A systems-biology approach has revealed that a common transcriptional response to Doxorubicin across various cancer types involves the differential expression of numerous genes. nih.gov

Doxorubicin has been shown to affect the machinery of transcription, including RNA polymerase II activity. nih.gov This is consistent with its known ability to intercalate into DNA, which can physically obstruct the process of transcription. The resulting changes in gene expression can impact multiple cellular processes, including cell proliferation, DNA damage response, and apoptosis. nih.govnih.gov For instance, genes involved in cell cycle arrest may be upregulated, while those promoting cell growth are suppressed.

Table 2: Doxorubicin's Impact on Gene Expression and Regulation

| Aspect | Key Findings |

|---|---|

| Differentially Expressed Genes | A significant number of genes related to transcription regulation are altered. nih.gov |

| Affected Cellular Pathways | Regulation of cell proliferation, DNA damage response, and apoptosis. nih.govnih.gov |

| Transcriptional Machinery | Doxorubicin can inhibit the activity of RNA polymerase II. nih.gov |

Cellular Uptake Dynamics and Intracellular Compartmentalization

The entry of Doxorubicin into cells is a multifaceted process that involves both passive diffusion and carrier-mediated transport. nih.gov The non-ionized form of the drug can passively diffuse across the cell membrane. aacrjournals.org However, at physiological pH, Doxorubicin is predominantly in a cationic state, suggesting the involvement of transport proteins. nih.gov

Several solute carrier transporters, including organic cation transporters (OCTs) and organic anion transporting polypeptides (OATPs), have been identified as facilitators of Doxorubicin uptake. nih.govnih.gov Conversely, the efflux of the drug from cells is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pumps the drug out of the cell and is a common mechanism of drug resistance. aacrjournals.org

Once inside the cell, Doxorubicin exhibits a distinct pattern of subcellular distribution, with significant accumulation in the nucleus and lysosomes. aacrjournals.org The nucleus is a primary site of action, where the drug intercalates into DNA. nih.gov Studies using Raman microspectroscopy have shown that Doxorubicin initially localizes in the nucleolus within hours of exposure, before distributing throughout the surrounding nuclear areas. tudublin.ie

Lysosomal sequestration also plays a role in the intracellular pharmacokinetics of the drug. aacrjournals.org The acidic environment of lysosomes can trap the protonated form of the drug. The balance between nuclear accumulation and lysosomal sequestration can influence the drug's efficacy and the development of resistance. aacrjournals.orgnih.gov

Table 3: Cellular Uptake and Distribution of Doxorubicin

| Process | Description | Key Molecules/Organelles |

|---|---|---|

| Uptake | A combination of passive diffusion and active transport. | OCTs, OATPs nih.govnih.gov |

| Efflux | Active pumping out of the cell, contributing to resistance. | P-glycoprotein aacrjournals.org |

| Distribution | Accumulation in specific subcellular compartments. | Nucleus, Lysosomes aacrjournals.org |

| Kinetics | Initial localization in the nucleolus, followed by broader nuclear distribution. tudublin.ie | Nucleolus, Nucleus |

Induction of Programmed Cell Death Pathways

Doxorubicin is a potent inducer of apoptosis, utilizing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways to trigger programmed cell death. nih.gov

The intrinsic pathway is often initiated by cellular stress, such as the DNA damage caused by Doxorubicin. nih.gov This leads to the activation of p53, which in turn can upregulate pro-apoptotic proteins like Bax. nih.gov Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, creating the apoptosome, which activates caspase-9. thermofisher.com Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by degrading cellular components. thermofisher.com

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL, to their corresponding death receptors on the cell surface. researchgate.net Doxorubicin can upregulate the expression of these death receptors. nih.gov Ligand binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. nih.gov Caspase-8 can then directly activate effector caspases like caspase-3 or cleave the protein Bid into tBid, which links the extrinsic pathway to the intrinsic pathway by promoting mitochondrial outer membrane permeabilization. researchgate.net

Table 4: Key Players in Doxorubicin-Induced Apoptosis

| Pathway | Initiating Event | Key Proteins | Outcome |

|---|---|---|---|

| Intrinsic | DNA damage, cellular stress nih.gov | p53, Bax, Cytochrome c, Apaf-1, Caspase-9, Caspase-3 nih.govthermofisher.com | Apoptosome formation and execution of apoptosis. thermofisher.com |

| Extrinsic | Death receptor ligation researchgate.net | Fas/FasL, FADD, Caspase-8, Caspase-3, Bid/tBid nih.govresearchgate.net | Death-inducing signaling complex (DISC) formation and execution of apoptosis. researchgate.net |

Autophagy Regulation and Crosstalk with Apoptosis

The regulation of autophagy, a cellular process of self-digestion of damaged organelles and proteins, and its interplay with apoptosis (programmed cell death) are critical in determining cell fate. Doxorubicin has been shown to induce autophagy in various cell types. This process can be complex, as autophagy can serve as a pro-survival mechanism in some contexts, while in others it may contribute to cell death. nih.gov

The crosstalk between autophagy and apoptosis is intricate and involves shared regulatory molecules. For instance, the anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to Beclin-1, a key protein in the initiation of the autophagic process. nih.gov The transcription factor GATA4 has been shown to suppress doxorubicin-induced autophagy and subsequent cardiomyocyte death, partly by upregulating Bcl-2. nih.govscilit.com Doxorubicin treatment can lead to the depletion of GATA4, thereby promoting autophagy and cell death. nih.gov

While these mechanisms are well-documented for doxorubicin, specific studies detailing how this compound modulates autophagy and its interaction with apoptotic pathways are not available in the current search results.

Investigation of Alternative Cell Death Modalities (e.g., Ferroptosis, Necroptosis)

In addition to apoptosis and autophagy-related cell death, other forms of programmed cell death, such as ferroptosis and necroptosis, are gaining attention in the context of cancer therapy.

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. nih.govyoutube.com Doxorubicin has been implicated in inducing ferroptosis, particularly in the context of cardiotoxicity. nih.govnih.govmdpi.com This process is often linked to the generation of reactive oxygen species (ROS) and the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. nih.gov The transcription factor Nrf2 plays a protective role by upregulating antioxidant genes, including GPX4. nih.govmdpi.com

Necroptosis is a form of programmed necrosis that is typically initiated by death receptor signaling and is dependent on the kinase activities of RIPK1 and RIPK3. nih.govmdpi.comyoutube.com Doxorubicin can induce necroptosis through pathways that may involve the upregulation of RIPK3. researchgate.net This form of cell death is characterized by cell swelling and lysis, leading to the release of cellular contents and inflammation. youtube.com

Specific investigations into the ability of this compound to induce or inhibit ferroptosis or necroptosis are not described in the provided search results.

Disruption of Cell Cycle Progression and Checkpoint Activation

Anthracyclines like doxorubicin are known to disrupt cell cycle progression, a key mechanism of their anticancer activity. nih.gov They can intercalate into DNA, leading to the formation of DNA adducts and the inhibition of topoisomerase II, which results in DNA double-strand breaks. nih.gov This DNA damage triggers the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to halt the cell cycle and allow for DNA repair. khanacademy.orgyoutube.com If the damage is too severe, these checkpoints can signal for the initiation of apoptosis. youtube.com

Studies on daunorubicin (B1662515), a closely related anthracycline, have shown that it can induce cell cycle arrest at different checkpoints depending on the cell line and the duration of exposure. nih.gov This arrest is often associated with the activation of DNA damage response pathways.

There is no specific information in the search results detailing the effects of this compound on cell cycle progression and checkpoint activation.

Identification and Characterization of Specific Protein Targets and Off-Targets

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action and potential side effects. For doxorubicin, topoisomerase II is a well-established primary target. nih.gov However, like many drugs, doxorubicin likely interacts with multiple other proteins, which can contribute to both its therapeutic effects and its toxicities. These are often referred to as "off-targets." nih.govutah.edu

Modern proteomic approaches, such as drug affinity responsive target stability (DARTS), are used to identify protein-small molecule interactions without modifying the drug. utah.edu Molecular docking studies can also predict potential protein targets. researchgate.net

Structure Activity Relationship Sar Studies of 4 O Desmethyldoxorubicinone and Anthracycline Analogues

Quantitative Analysis of the 4-O-Demethylation's Influence on Biological Potency

The removal of the methoxy (B1213986) group at the C-4 position of the D-ring in anthracyclines, a modification that yields 4-O-demethyl analogues, has a profound impact on their biological activity. Quantitative studies have demonstrated that this demethylation can lead to a significant increase in the potency of these compounds. For instance, 4-demethoxy analogues of doxorubicin (B1662922) have been shown to be more potent inducers of topoisomerase II (topo II) mediated DNA cleavage compared to their 4-methoxy counterparts. nih.govaacrjournals.org

This enhanced activity is observed despite a lower DNA binding affinity for some 4-demethoxy derivatives. nih.gov For example, annamycin, a 4-demethoxy analogue, induces substantial levels of topo II-mediated DNA-protein cross-links, whereas doxorubicin's induction is marginal. aacrjournals.org This suggests that the 4-O-demethylation enhances the drug's ability to poison topoisomerase II, a key mechanism for their cytotoxic effects. aacrjournals.org The increased lipophilicity of 4-demethoxy analogues may also contribute to their altered biological profile, potentially leading to improved cellular uptake and distribution. biomedpharmajournal.orgnih.gov

Furthermore, the removal of the 4-methoxy group has been identified as a key factor in increasing the drug's activity against resistant cancer cells. researchgate.net This modification appears to make the compound's growth-inhibitory effects more dependent on the presence of wild-type topoisomerase II. aacrjournals.org

Table 1: Comparative Biological Activity of Doxorubicin and a 4-Demethoxy Analogue

| Compound | Topo II DNA-Protein Cross-links Induction | Relative Potency |

|---|---|---|

| Doxorubicin (4-methoxy) | Marginal (0-4%) | Baseline |

| Annamycin (4-demethoxy) | Substantial (15-37%) | Increased |

Data derived from studies on leukemic CEM cells with wild-type topo II. aacrjournals.org

Systematic Assessment of Substituent Effects on the Sugar Moiety and Anthracycline Ring

The sugar moiety attached at the C-7 position of the anthracycline ring is crucial for biological activity. nih.govuniversiteitleiden.nlresearchgate.net The aglycone alone, without the sugar, exhibits significantly lower cytotoxic activity. nih.gov Systematic modifications of the daunosamine (B1196630) sugar have revealed several key structural determinants for activity.

The 4'-hydroxyl group of the sugar is an important factor for the activity of daunorubicin (B1662515) analogues. nih.gov Conversely, an axial substituent at the 3'-position can interfere with DNA binding. nih.gov Interestingly, the 3'-amino group, while traditionally considered important, can be replaced with a hydroxyl group without a significant loss of activity, indicating it is not essential for topoisomerase II targeting. researchgate.net

Modifications to the anthracycline ring itself also play a significant role. As discussed, removal of the 4-methoxy group on the D ring enhances topoisomerase II inhibition. nih.gov Other modifications, such as the introduction of a bulky methoxy group at the 6-O-position, can reduce DNA binding affinity due to steric hindrance, although the compound may retain antitumor activity comparable to the parent compound. nih.gov

Table 2: Influence of Sugar Moiety Substituents on Daunorubicin Analogue Activity

| Sugar Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Absence of sugar moiety | 70-100 fold lower activity | nih.gov |

| Presence of 4'-OH group | Important for activity | nih.gov |

| Axial-3' substituent | Interferes with DNA binding | nih.gov |

| Replacement of 3'-amino with hydroxyl | Activity maintained | researchgate.net |

Structure-Dependent Modulation of Topoisomerase Inhibition

The inhibition of topoisomerase II is a hallmark of anthracycline activity. ineosopen.org These drugs stabilize the "cleavable complex," a ternary structure composed of the drug, the enzyme, and DNA, which leads to DNA strand breaks and subsequent cell death. researchgate.netnih.gov

The structure of the anthracycline analogue plays a pivotal role in modulating this inhibition. Removal of substituents at the C-4 position of the D-ring, leading to compounds like 4-O-desmethyldoxorubicinone, results in more active inducers of topoisomerase II-mediated cleavage. nih.gov In fact, 4-demethoxy analogues of doxorubicin are more effective at trapping topo II cleavage complexes than their 4-methoxy counterparts. aacrjournals.org

The sugar moiety is also intimately involved in the interaction with the topoisomerase II-DNA complex. researchgate.netresearchgate.net The nature of the substituent at the 3'-position of the sugar can influence the sequence selectivity of DNA cleavage stimulated by the anthracycline. researchgate.net This highlights the importance of the external, non-intercalating domains of the drug in the ternary complex interaction. researchgate.net

Table 3: Impact of Structural Modifications on Topoisomerase II Inhibition

| Structural Modification | Effect on Topoisomerase II Inhibition | Reference |

|---|---|---|

| Removal of 4-methoxy group | Enhanced cleavage induction | nih.govaacrjournals.org |

| Alterations in the chromophore structure | Greatly affects drug action on topo II | nih.gov |

| Nature of 3'-substituent on sugar | Influences sequence selectivity of cleavage | researchgate.net |

Stereochemical Contributions to Cellular and Molecular Activity

The stereochemistry of both the anthracycline ring and the sugar moiety is a critical determinant of biological activity. nih.govineosopen.org The spatial arrangement of functional groups influences how the drug interacts with its molecular targets, DNA and topoisomerase II.

The stereochemistry between the sugar and the chromophore is essential for activity. nih.gov For instance, the 4'-epimer of doxorubicin, epirubicin (B1671505), exhibits a different biological profile, including reduced cardiotoxicity, which is attributed to this stereochemical difference. nih.gov The orientation of the second sugar residue in disaccharide analogues of idarubicin (B193468) is also critical for cytotoxic and antitumor activities. researchgate.net

Furthermore, the stereochemistry at the 3-amine carbon of the sugar moiety, in conjunction with N-substitution, is crucial for cytotoxicity and can improve cellular uptake. acs.org These findings underscore the importance of precise three-dimensional structure in the design of new anthracycline analogues with improved therapeutic properties. biomedpharmajournal.org

Preclinical Efficacy of this compound: A Review of Available Data

Initial investigations into the preclinical efficacy of the chemical compound this compound reveal a significant lack of published scientific literature and data. This compound, identified by the CAS number 65446-19-7, is recognized primarily as an impurity or a metabolite of the widely used chemotherapy agent doxorubicin.

Despite a comprehensive search of scientific databases and research articles, no specific studies detailing the in vitro or in vivo anti-cancer efficacy of this compound were found. The existing body of research focuses heavily on the parent compound, doxorubicin, and its other more prominent metabolites, such as doxorubicinol (B1670906) and doxorubicinone (B1666622).

One available study investigated the cytotoxic effects of doxorubicin's main metabolites on cardiac cells, a topic relevant to the cardiotoxicity of doxorubicin treatment. However, this research does not provide data on the anti-cancer properties of these metabolites. Notably, some literature suggests that doxorubicinone, a related compound, is a non-cytotoxic metabolite, which may indicate a lack of significant anti-cancer activity.

Due to the absence of specific preclinical data on the cell growth inhibition, cytotoxicity, and differential sensitivity of this compound in cancer cell lines, three-dimensional cultures, or animal models, it is not possible to provide a detailed analysis as outlined in the requested article structure. Further research would be required to determine if this compound possesses any independent anti-tumor efficacy.

Based on a comprehensive search of publicly available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific, detailed outline provided in the request.

The search for preclinical data regarding this particular compound yielded no specific results for the following required sections:

Preclinical Efficacy Investigations in Defined in Vitro and in Vivo Models

Mechanistic Studies of Combinatorial Therapeutic Approaches:The literature does not contain mechanistic studies focused on combining 4-O-Desmethyldoxorubicinone with other therapeutic agents.

Rational Design Principles for Optimized Combination Therapies:Without primary studies on its combination use, there is no information on the rational design principles for therapies involving this compound.

The available research focuses broadly on concepts such as rational drug design, synergistic interactions, and the use of preclinical models for other compounds, including the parent drug doxorubicin (B1662922). nih.govuib.nomdpi.comnih.gov However, these findings cannot be attributed to its metabolite, this compound, without direct scientific evidence.

Due to the absence of specific research findings and data for "this compound" corresponding to the mandated outline, generating a scientifically accurate and informative article as requested is not feasible.

Advanced Analysis of Resistance Mechanisms to 4 O Desmethyldoxorubicinone and Anthracycline Therapies

Characterization of Intrinsic and Acquired Resistance Phenotypes

Resistance to anthracycline therapies, and by extension likely to 4-O-Desmethyldoxorubicinone, can be categorized as either intrinsic or acquired. mdpi.comnih.gov

Intrinsic resistance is a naturally occurring trait within certain cancer cells that exists prior to any therapeutic intervention. mdpi.comwikipedia.org This inherent insensitivity can be attributed to a variety of baseline cellular characteristics. For instance, some tumor types may naturally express low levels of the drug's target, topoisomerase II, or possess highly efficient DNA repair systems. wikipedia.orgmdpi.com The inherent genetic and phenotypic makeup of the cancer cell dictates its initial response to the drug. The tumor microenvironment can also contribute to intrinsic resistance. frontiersin.org

Acquired resistance , on the other hand, develops in cancer cells following exposure to a chemotherapeutic agent. mdpi.comnih.gov This is a significant clinical challenge, where an initially responsive tumor becomes refractory to subsequent treatments. nih.gov The development of acquired resistance is often a multifactorial process, involving the selection and proliferation of cancer cell subpopulations with resistance-conferring traits. nih.govnih.gov These traits can include increased drug efflux, alterations in the drug target, and enhanced detoxification mechanisms. nih.govnih.gov

| Resistance Type | Description | Key Contributing Factors |

| Intrinsic | Pre-existing resistance in cancer cells without prior drug exposure. mdpi.comwikipedia.org | - Low expression of drug targets (e.g., Topoisomerase II) mdpi.com- High basal activity of drug efflux pumps mdpi.com- Efficient DNA repair capacity mdpi.com- Tumor microenvironment factors frontiersin.org |

| Acquired | Resistance that develops in response to chemotherapy. mdpi.comnih.gov | - Overexpression of drug efflux transporters (e.g., P-gp) nih.gov- Mutations or altered expression of drug targets nih.gov- Increased drug metabolism and detoxification nih.gov- Activation of pro-survival signaling pathways nih.gov |

Role of ATP-Binding Cassette (ABC) Transporters in Drug Efflux

A primary mechanism of resistance to anthracyclines is the active removal of the drug from the cancer cell, a process mediated by ATP-binding cassette (ABC) transporters. nih.govyoutube.com These membrane proteins function as energy-dependent efflux pumps, reducing the intracellular concentration of the chemotherapeutic agent and thereby diminishing its cytotoxic effect. youtube.comnih.gov

Molecular Mechanisms of P-glycoprotein Overexpression and Function

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most extensively studied ABC transporters implicated in multidrug resistance (MDR). nih.govnih.gov Overexpression of P-gp is a common feature of acquired resistance to a wide range of anticancer drugs, including doxorubicin (B1662922). nih.govca.gov It is therefore highly probable that P-gp also contributes to the efflux of this compound.

The overexpression of P-gp in resistant cells can result from gene amplification or transcriptional upregulation. Various cellular signaling pathways can modulate P-gp expression and function. P-gp functions by binding to its substrates as they enter the inner leaflet of the cell membrane and extruding them back into the extracellular space, a process fueled by ATP hydrolysis. This prevents the drug from reaching its intracellular target.

Investigation of Other Multidrug Resistance Protein Contributions

Beyond P-gp, other members of the ABC transporter superfamily are known to contribute to anthracycline resistance. The Multidrug Resistance-Associated Proteins (MRPs), particularly MRP1 (encoded by ABCC1), have been shown to confer resistance to anthracyclines. nih.govnih.gov Like P-gp, MRP1 is an efflux pump that transports a broad range of substrates. Some studies suggest that MRP1 expression can be a factor in clinical drug resistance in breast cancer. nih.gov Other members of the MRP family, such as MRP2 and MRP3, have also been implicated in doxorubicin resistance in certain cancer types. wikipedia.org The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another ABC transporter that can efflux anthracyclines and contribute to the MDR phenotype. nih.gov

| Transporter | Gene | Known Anthracycline Substrates | Role in Resistance |

| P-glycoprotein (P-gp) | ABCB1 | Doxorubicin, Daunorubicin (B1662515), Epirubicin (B1671505) nih.gov | Major contributor to classic multidrug resistance; actively effluxes drugs from the cell. nih.govnih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Doxorubicin, Etoposide, Vincristine nih.gov | Contributes to resistance, often in P-gp-negative resistant cells. nih.govnih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Doxorubicin, Mitoxantrone | A "half-transporter" that also confers broad drug resistance. nih.govnih.gov |

Genetic and Epigenetic Alterations in Target Enzymes (e.g., Topoisomerase II)

The primary intracellular target of doxorubicin is topoisomerase II (Top2), an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. nih.govnih.gov Doxorubicin and its analogs act as Top2 poisons, stabilizing the transient Top2-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. nih.govdrugbank.com

Resistance to anthracyclines can arise from both genetic and epigenetic alterations affecting Top2.

Genetic Alterations: Mutations in the TOP2A gene can lead to the expression of an altered Top2 protein with reduced affinity for the drug or impaired ability to form a stable cleavage complex. nih.govnih.gov This prevents the drug from effectively poisoning the enzyme. A decrease in the expression level of Top2α, the isoform predominantly expressed in proliferating cells, is another well-documented mechanism of resistance. nih.gov

Epigenetic Alterations: The expression of TOP2A can also be regulated epigenetically. For instance, methylation of the TOP2A promoter can lead to gene silencing and reduced enzyme levels, contributing to drug resistance. Post-translational modifications of the Top2 protein, such as phosphorylation, can also modulate its activity and sensitivity to inhibitors.

Activation and Regulation of DNA Repair Pathways in Resistant Cells

The cytotoxic action of anthracyclines is largely dependent on the induction of DNA damage, particularly double-strand breaks. Consequently, the capacity of cancer cells to repair this damage is a critical determinant of their sensitivity to treatment. Enhanced DNA repair is a significant mechanism of resistance. nih.gov

Several DNA repair pathways can be upregulated in resistant cells:

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two major pathways for repairing DNA double-strand breaks. mdpi.com Increased efficiency of either HR or NHEJ can lead to the removal of drug-induced lesions, allowing the cell to survive and proliferate. mdpi.com Studies have shown that both HR and nucleotide excision repair (NER) can play a role in repairing anthracycline-DNA adducts.

The activation of these repair pathways is often a consequence of the broader cellular response to DNA damage, involving complex signaling networks and the recruitment of a multitude of repair proteins. wikipedia.org

Dysregulation of Key Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt)

Cellular signaling pathways that regulate cell survival, proliferation, and apoptosis play a crucial role in the response to chemotherapy and the development of resistance. Dysregulation of these pathways can promote cell survival despite the presence of a cytotoxic agent. nih.gov

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation and survival. nih.gov Studies have shown that activation of the MAPK/ERK pathway can contribute to doxorubicin resistance. nih.gov This pathway may protect cancer cells from drug-induced apoptosis. The interactions between MAPK/ERK and other signaling pathways are complex and can sometimes yield contradictory results regarding their role in drug resistance. nih.gov

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical pro-survival pathway that is often hyperactivated in cancer. nih.gov Activation of this pathway can promote cell survival and inhibit apoptosis, thereby contributing to chemoresistance. While some studies have implicated the PI3K/Akt pathway in doxorubicin resistance, others have found no significant changes in its activation in resistant models. nih.gov

The interplay between these and other signaling pathways ultimately determines the cell's fate in response to anthracycline treatment. nih.gov

| Signaling Pathway | Role in Cell Function | Implication in Anthracycline Resistance |

| MAPK/ERK | Regulates proliferation, differentiation, and survival. nih.gov | Activation can protect cells from doxorubicin-induced apoptosis, promoting resistance. nih.gov |

| PI3K/Akt | Promotes cell survival, growth, and proliferation; inhibits apoptosis. nih.gov | Activation can contribute to chemoresistance by preventing drug-induced cell death. nih.gov |

Influence of the Tumor Microenvironment on Resistance Development

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, extracellular matrix (ECM), and secreted factors that significantly influences tumor progression and therapeutic response. frontiersin.orgfrontiersin.org The development of resistance to anthracycline therapies, including to compounds like this compound, is not solely dependent on cancer cell-intrinsic mechanisms but is also heavily modulated by the TME. frontiersin.orgmdpi.com Key components of the TME, such as cancer-associated fibroblasts (CAFs), immune cells, and the physical and chemical conditions of the tumor, collectively create a protective niche that shields cancer cells from the cytotoxic effects of chemotherapy. oncodaily.comnih.gov

Hypoxic conditions, or low oxygen levels, are a common feature of poorly vascularized tumor regions and a significant contributor to chemoresistance. oncodaily.com Hypoxia limits the efficacy of anthracyclines, which rely in part on the generation of reactive oxygen species (ROS) for their anticancer activity—a process that requires oxygen. oncodaily.com Furthermore, the TME fosters resistance through the actions of stromal cells. nih.gov Cancer-associated fibroblasts, a major stromal cell type, can confer drug resistance by secreting paracrine survival factors, remodeling the ECM to create physical barriers to drug penetration, and activating signaling pathways in tumor cells that decrease chemosensitivity. nih.govnih.gov For instance, a stromal gene signature in certain breast cancers has been linked to resistance against anthracycline-based chemotherapy. nih.gov

The immune cell infiltrate within the TME also plays a critical role. Cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) can create an immunosuppressive environment that not only helps tumors evade the immune system but also contributes to drug resistance. nih.govnih.gov Moreover, interactions between tumor cells and various TME components can lead to the enhanced expression of multidrug transporters, such as P-glycoprotein (P-gp), which actively pump anthracyclines out of cancer cells, reducing their intracellular concentration and effectiveness. oncodaily.comnih.gov The complex interplay of these factors underscores the TME's significance in the development of resistance to anthracycline treatments. frontiersin.orgnih.gov

Development and Evaluation of Strategies to Overcome Resistance in Preclinical Models

Overcoming the multifaceted resistance to anthracyclines is a primary goal in oncology research, leading to the development of numerous preclinical strategies. These approaches aim to circumvent the resistance mechanisms conferred by both the cancer cells and the tumor microenvironment.

One of the most explored strategies involves the use of nanodelivery systems . researchgate.net Liposomal formulations, polymeric micelles, and nanoparticles are designed to alter the drug's pharmacokinetics, enhance its accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect, and bypass efflux pumps like P-gp that are major drivers of multidrug resistance. oncodaily.comresearchgate.netdiva-portal.org For example, while the approved liposomal doxorubicin formulation, Doxil®, does not fully solve the multidrug resistance issue, novel nanocarriers are being engineered to specifically release their payload within the cancer cell, thereby overcoming efflux-mediated resistance. researchgate.netnih.gov

Combination therapy represents another cornerstone of preclinical research to combat resistance. mdpi.comnih.gov This strategy involves pairing anthracyclines with other agents that can synergistically enhance their efficacy. Examples include:

Chemo-immunotherapy: Combining chemotherapy with immune checkpoint inhibitors aims to reverse the immunosuppressive TME and stimulate an anti-tumor immune response. mdpi.comnih.gov

Targeted Therapy Combinations: Using anthracyclines with drugs that target specific signaling pathways involved in survival and resistance can be effective. nih.gov For instance, combining inhibitors that target different sites on a protein or different proteins altogether can limit the emergence of resistant cells. nih.gov

Efflux Pump Inhibitors: Co-administration of drugs that inhibit P-gp, such as tariquidar (B1662512) and elacridar, has been studied to increase the intracellular concentration and efficacy of chemotherapeutic agents. nih.govmdpi.com

Modulation of resistance-related pathways is also a key area of investigation. This includes targeting metabolic adaptations in resistant cells. elifesciences.org For example, doxorubicin-resistant breast cancer cells have shown a reliance on glutamine metabolism, suggesting that targeting this pathway could be a vulnerability. elifesciences.org Similarly, since anthracycline action is linked to DNA damage, combining them with inhibitors of DNA repair pathways, like PARP inhibitors, is another promising preclinical strategy. nih.gov

The table below summarizes some of the preclinical strategies evaluated to overcome anthracycline resistance.

researchgate.netdiva-portal.orgmdpi.comnih.govnih.govnih.govnih.govmdpi.comelifesciences.orgfrontiersin.orgahajournals.org| Strategy | Approach | Preclinical Findings & Rationale | Reference |

|---|---|---|---|

| Nanodelivery Systems | Liposomes, polymeric micelles, nanoparticles | Enhances tumor accumulation (EPR effect), bypasses P-gp efflux pumps, and allows for targeted drug release. | |

| Combination Therapy | Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) | Chemotherapy-induced cell death can trigger an immune response, which is then amplified by immunotherapy to target resistant cells. | |

| Combination Therapy | Co-administration with targeted agents (e.g., kinase inhibitors, PARP inhibitors) | Targets distinct molecular pathways simultaneously to create synthetic lethality and prevent the evolution of resistance. | |

| Combination Therapy | Co-administration with P-gp inhibitors (e.g., tariquidar) | Blocks the action of efflux pumps, increasing intracellular drug concentration and reversing multidrug resistance. | |

| Modulation of Metabolic Pathways | Targeting metabolic dependencies of resistant cells (e.g., glutamine metabolism) | Resistant cells often exhibit altered metabolism; targeting these specific metabolic vulnerabilities can re-sensitize them to therapy. | |

| Physical Interventions | Exercise | Preclinical studies in rodents suggest exercise can mitigate cardiotoxicity and may reduce doxorubicin accumulation in cardiac tissue. |

Metabolism and Preclinical Pharmacokinetics of 4 O Desmethyldoxorubicinone

Identification and Elucidation of Metabolic Pathways

4-O-Desmethyldoxorubicinone is an aglycone, meaning it is the non-sugar portion of a glycoside. It is formed as a metabolite of certain anthracycline compounds, such as 4-O-desmethyldoxorubicin. The primary metabolic pathway leading to its formation is deglycosylation, which involves the cleavage of the sugar moiety from the parent molecule.

Enzymatic Biotransformation Processes (e.g., reduction, deglycosylation)

The biotransformation of anthracyclines like doxorubicin (B1662922) and its analogues is complex, involving several enzymatic processes. openaccessjournals.com Two key pathways are reduction and deglycosylation.

Deglycosylation: This is a metabolic route for doxorubicin, although it is considered a minor pathway, accounting for only 1-2% of its metabolism. This process involves the enzymatic cleavage of the daunosamine (B1196630) sugar, leading to the formation of an aglycone. For doxorubicin, this results in doxorubicinone (B1666622). Similarly, this compound is formed via the deglycosylation of its parent compound. This reaction is catalyzed by several enzymes, including cytoplasmic NADPH quinone dehydrogenase, xanthine (B1682287) oxidase, and NADPH-cytochrome P450 reductase. Studies with rat liver microsomes have shown the capability of these subcellular fractions to convert anthracycline drugs into their 7-deoxyaglycones. nih.gov

Reduction: The main metabolic pathway for doxorubicin is a two-electron reduction of its C-13 keto group, which forms the secondary alcohol metabolite, doxorubicinol (B1670906). This reaction is catalyzed by various enzymes such as alcohol dehydrogenase, carbonyl reductases, and members of the aldo-keto reductase family. Analogues of doxorubicin also undergo this reduction to form their corresponding alcohol metabolites. nih.gov While this compound is primarily a product of deglycosylation, the parent glycoside can also undergo reduction prior to or after the cleavage of the sugar.

| Enzyme | Metabolic Process | Resulting Product Type |

| Cytoplasmic NADPH quinone dehydrogenase | Deglycosylation | Aglycone |

| Xanthine oxidase | Deglycosylation | Aglycone |

| NADPH-cytochrome P450 reductase | Deglycosylation | Aglycone |

| Alcohol dehydrogenase [NADP(+)] | Reduction | Alcohol metabolite |

| Carbonyl reductase NADPH 1 & 3 | Reduction | Alcohol metabolite |

| Aldo-keto reductase family 1 member C3 | Reduction | Alcohol metabolite |

This table summarizes enzymes involved in the major metabolic pathways of doxorubicin, which are analogous to the biotransformation of parent compounds of this compound. nih.gov

Structural Characterization of Key Metabolites

This compound is itself a key metabolite. Its structure is that of the doxorubicinone core, but with the methoxy (B1213986) group at the 4-position of the aromatic ring replaced by a hydroxyl group.

The identification and structural elucidation of drug metabolites are crucial for understanding their biological activity and potential toxicity. These processes typically employ a combination of analytical techniques. High-pressure liquid chromatography (HPLC) is often used to separate metabolites from the parent drug and biological matrices. nih.govnih.gov Following separation, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides information on the molecular weight and fragmentation patterns of the metabolites, which helps in determining their structure. nih.govnih.gov For conclusive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often utilized. nih.gov

While specific studies detailing the full structural characterization of all metabolites of 4-O-desmethyldoxorubicin and its aglycone are limited, the general methodologies are well-established. For instance, in studies of doxorubicin analogues, HPLC and fluorescence spectroscopy have been used to identify metabolites in rat liver fractions and human urine. nih.gov

In Vitro Metabolic Stability and Reactivity Assessments

In vitro metabolic stability assays are essential tools in drug discovery to predict the in vivo clearance of a compound. nih.gov These assays typically involve incubating the compound with liver subcellular fractions, such as microsomes or S9 fractions, which contain drug-metabolizing enzymes. evotec.comresearchgate.net The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. nih.gov

The reactivity of metabolites is also a critical assessment, as reactive metabolites can lead to toxicity. The formation of reactive oxygen species is a known mechanism of doxorubicin's action and toxicity, which occurs through the metabolic reduction to a semiquinone radical. Similar reactivity could be postulated for its aglycones, although specific studies on this compound are lacking.

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity, which is vital for translating laboratory research into clinical applications. omicsonline.orgeuropa.eubiotechfarm.co.il These studies help predict the behavior of a drug in humans and determine a safe and effective dosing regimen. taylorfrancis.com

As this compound is a metabolite, its pharmacokinetic profile is inherently linked to that of its parent compound. The following sections discuss the general ADME properties of related anthracyclines, which provide context for the expected behavior of this aglycone.

Absorption, Distribution, and Excretion Dynamics

Absorption: As an in-situ-formed metabolite, the absorption of this compound is not a relevant parameter in the same way as for an administered drug. The rate and extent of its formation are dependent on the absorption and subsequent metabolism of its parent glycoside.

Distribution: Following their administration, anthracyclines are distributed throughout the body. merckvetmanual.com Studies comparing doxorubicin with its analogues in mice have shown that these compounds distribute to the lungs, kidneys, spleen, small intestine, heart, and liver. nih.gov The liver is a primary site of metabolism, where aglycones like this compound are formed. nih.govmerckvetmanual.com These aglycones have been detected in the liver of mice treated with doxorubicin. nih.gov

Excretion: The elimination of anthracyclines and their metabolites occurs primarily through the biliary system into the feces, with a smaller portion excreted in the urine. merckvetmanual.com The rate of elimination can vary between different analogues. For example, one doxorubicin analogue was eliminated faster from most organs compared to doxorubicin itself. nih.gov It is expected that this compound, once formed in the liver, would be excreted via similar pathways.

| Parameter | Observation for Doxorubicin/Analogues in Animal Models | Reference |

| Distribution | Wide distribution to organs including liver, heart, lung, kidney, spleen, and small intestine. | nih.govmerckvetmanual.com |

| Metabolism | Primarily occurs in the liver; aglycone metabolites have been detected in the liver at early time points. | nih.gov |

| Elimination | The parent drugs and their metabolites are primarily excreted via the biliary system. | merckvetmanual.com |

This table summarizes general ADME characteristics of anthracyclines in preclinical models.

Assessment of Preclinical Bioavailability

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. europa.eu It is a key parameter assessed in preclinical studies, often by comparing plasma concentrations after oral and intravenous administration. mdpi.com

The assessment of bioavailability is not directly applicable to a metabolite like this compound that is formed within the body. However, if the compound were to be synthesized and administered directly, its bioavailability could be determined. The oral bioavailability of doxorubicin itself is very low. Many factors can influence oral bioavailability, including poor membrane permeability and first-pass metabolism. nih.gov Given its chemical structure, it is likely that this compound would also exhibit low oral bioavailability if administered as a standalone compound.

Advanced Analytical Methodologies for 4 O Desmethyldoxorubicinone Research

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental to the analysis of 4-O-Desmethyldoxorubicinone, enabling its separation from complex mixtures and its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. globalresearchonline.net Its versatility is enhanced by the availability of various detection modes, each offering distinct advantages.

Detailed Research Findings:

Reversed-phase HPLC is the most common approach for the separation of doxorubicin (B1662922) and its metabolites. A C18 column is frequently employed due to its ability to separate compounds based on their hydrophobicity. nih.govhplc.eu The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govajol.info Gradient elution is often preferred to achieve optimal separation of the parent drug and its various metabolites within a reasonable timeframe. nih.gov

For detection, UV-Vis spectrophotometry is a widely used method, with the chromophoric structure of anthracyclines allowing for detection at specific wavelengths, commonly around 254 nm and 480 nm. ajol.infochimia.ch However, for enhanced sensitivity and selectivity, fluorescence detection is superior. The native fluorescence of anthracyclines allows for their detection at very low concentrations, which is particularly advantageous when analyzing biological samples with trace amounts of the analyte. nih.gov

Below is a table summarizing typical HPLC conditions used for the analysis of anthracycline metabolites, which can be adapted for this compound research.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Buffered aqueous solution (e.g., 20 mM KH2PO4 with 0.1% phosphoric acid) nih.gov |

| Mobile Phase B | Acetonitrile or Methanol nih.govajol.info |

| Elution Mode | Gradient nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis (254 nm, 480 nm) ajol.infochimia.ch, Fluorescence (Excitation: ~470 nm, Emission: ~585 nm) nih.gov |

| Column Temperature | Ambient to 40 °C |

| Injection Volume | 10 - 50 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for the quantification of this compound in complex biological matrices. rsc.orgnih.gov This technique is capable of detecting and quantifying analytes at picogram levels.

Detailed Research Findings:

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode for anthracyclines. The precursor ion (the protonated molecule [M+H]+) of this compound is selected in the first quadrupole and fragmented in the collision cell. Specific product ions are then monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM), ensures high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components. nih.gov

The choice of precursor and product ions is critical for the development of a robust LC-MS/MS method. For doxorubicin and its metabolites, common fragmentations involve the cleavage of the glycosidic bond and subsequent fragmentations of the aglycone moiety.

The following table outlines representative LC-MS/MS parameters that can be optimized for the analysis of this compound.

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive chromatographyonline.com |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion [M+H]+ | Specific to this compound |

| Product Ions | Specific fragments of this compound |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | Optimized for the specific analyte |

| Capillary Voltage | 3.0 - 5.0 kV chromatographyonline.com |

| Source Temperature | 100 - 150 °C chromatographyonline.com |

| Desolvation Gas Flow | 600 - 800 L/hr |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While this compound itself is a non-volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for the analysis of its potential volatile metabolites or for the analysis of the compound after chemical derivatization. mdpi.com Derivatization is a chemical modification process that increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. gcms.cz

Detailed Research Findings:

Common derivatization techniques for compounds containing hydroxyl and carbonyl groups, such as this compound, include silylation and acylation. gcms.cz For example, trimethylsilyl (B98337) (TMS) derivatives can be formed by reacting the analyte with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov These derivatives are more volatile and can be readily separated on a GC column.

The mass spectrometer then detects the derivatized analyte, providing a characteristic fragmentation pattern that can be used for identification and quantification. GC-MS offers high chromatographic resolution and is particularly useful for separating isomeric compounds.

The table below provides a general outline of the steps and conditions for GC-MS analysis involving derivatization.

| Step | Description |

| Sample Preparation | Extraction of the analyte from the matrix. |

| Derivatization | Reaction with a derivatizing agent (e.g., BSTFA for silylation) to increase volatility. nih.gov |

| GC Column | Typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium or Hydrogen. |

| Temperature Program | A temperature gradient is used to elute the derivatized analytes. |

| Ionization Mode | Electron Ionization (EI). |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF). |

Comprehensive Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous identification, structural elucidation, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. organicchemistrydata.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

Detailed Research Findings:

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring protons. libretexts.org The chemical shifts in a ¹³C NMR spectrum indicate the different types of carbon atoms present. uni-koeln.de

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms.

COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the structure.

HSQC spectra reveal correlations between protons and their directly attached carbons.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

The following table summarizes the types of information obtained from various NMR experiments for the structural elucidation of a molecule like this compound.

| NMR Experiment | Information Provided |

| ¹H NMR | Number of chemically distinct protons, their chemical environment, and neighboring protons. libretexts.org |

| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). uni-koeln.de |

| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups. |

| COSY | Identifies proton-proton spin-spin coupling networks. |

| HSQC | Determines direct one-bond proton-carbon correlations. |

| HMBC | Establishes long-range (2-3 bond) proton-carbon correlations, key for connecting molecular fragments. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the spatial proximity of protons, aiding in stereochemical assignments. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with high accuracy and for assessing its purity. measurlabs.cominnovareacademics.in Unlike standard mass spectrometry, HRMS provides a very precise mass measurement, often to four or more decimal places. bioanalysis-zone.com

Detailed Research Findings:

This high mass accuracy allows for the calculation of the elemental formula of the molecule. bioanalysis-zone.com By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental compositions, the correct molecular formula can be determined. This is a powerful tool for confirming the identity of a known compound or for elucidating the structure of an unknown metabolite.

HRMS is also invaluable for purity assessment. It can detect the presence of impurities, even those with the same nominal mass as the main compound, by differentiating them based on their small mass differences. bioanalysis-zone.com This is particularly important in the context of pharmaceutical research and development, where the presence of impurities must be carefully controlled.

The table below highlights the key features and applications of HRMS in the study of this compound.

| Feature | Application |

| High Mass Accuracy | Determination of the elemental composition of the molecule. bioanalysis-zone.com |

| High Resolving Power | Separation of ions with very similar mass-to-charge ratios, enabling the detection of impurities. process-insights.com |

| Fragmentation Analysis (MS/MS) | In conjunction with fragmentation techniques, HRMS can provide structural information about the molecule. |

| Purity Assessment | Detection and identification of impurities in a sample. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile analytical technique that measures the absorption of ultraviolet or visible light by a substance. technologynetworks.com This absorption corresponds to the excitation of electrons from their ground state to a higher energy state. upi.edu For quantitative analysis, the Beer-Lambert law is fundamental, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edulibretexts.org

In the analysis of this compound, UV-Vis spectroscopy can be employed for its quantification in solutions. The process involves preparing a calibration curve using standard solutions of known concentrations of this compound. libretexts.org The absorbance of the unknown sample is then measured at the wavelength of maximum absorbance (λmax), and its concentration is determined by interpolating from the calibration curve. The choice of solvent is critical, as it should not absorb in the same region as the analyte. upi.edu

Fluorescence Spectroscopy

Fluorescence spectroscopy is an even more sensitive technique that involves the excitation of a molecule (a fluorophore) with light of a specific wavelength, followed by the emission of light at a longer wavelength. evidentscientific.comresearchgate.net The intensity of the emitted fluorescence is directly proportional to the concentration of the fluorophore, making it highly suitable for quantitative analysis, often with detection limits 100 to 1000 times lower than other spectrophotometric techniques. researchgate.netedinst.com

For this compound, which possesses intrinsic fluorescence, this method offers a significant advantage in detecting trace amounts. The analysis involves exciting the sample at its excitation maximum and measuring the emission at the corresponding emission maximum. Similar to UV-Vis spectroscopy, a calibration curve is constructed using standards of known concentrations to quantify the analyte in a sample. Fluorescence spectroscopy is particularly valuable for studying molecular interactions and can provide information on the local environment of the fluorophore. evidentscientific.comnih.gov

| Analytical Technique | Principle | Application for this compound |

| UV-Vis Spectroscopy | Measures the absorption of UV-visible light by a substance based on the Beer-Lambert law. upi.edulibretexts.org | Quantitative analysis in solutions by creating a calibration curve and measuring absorbance at λmax. libretexts.org |

| Fluorescence Spectroscopy | Measures the emission of light from a substance after it has absorbed light. evidentscientific.comresearchgate.net | Highly sensitive quantitative analysis of trace amounts by measuring fluorescence intensity. researchgate.netnih.gov |

Immunoanalytical Techniques for Specific Detection (e.g., ELISA)

Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high specificity for the detection of analytes like this compound. immunology.org These methods utilize the highly specific binding between an antibody and its corresponding antigen. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. immunology.orgnih.gov The general principle involves immobilizing an antigen or antibody onto a solid surface and then using an enzyme-linked antibody to detect the target substance. The enzymatic reaction produces a measurable signal, typically a color change, which is proportional to the amount of analyte present. immunology.org

There are several formats of ELISA, including direct, indirect, sandwich, and competitive ELISA. bio-rad-antibodies.comxpressbio.com

Direct ELISA: An antigen is immobilized on the plate, and a labeled primary antibody is used for detection. bio-rad-antibodies.comxpressbio.com

Indirect ELISA: An unlabeled primary antibody binds to the antigen, followed by a labeled secondary antibody that binds to the primary antibody, providing signal amplification. bio-rad-antibodies.comxpressbio.com

Sandwich ELISA: A capture antibody is coated on the plate, which binds the antigen from the sample. A second, labeled detection antibody then binds to a different epitope on the antigen. This format is highly specific and sensitive. bio-rad-antibodies.com

Competitive ELISA: The sample antigen competes with a labeled antigen for binding to a limited amount of antibody. The signal is inversely proportional to the amount of antigen in the sample. xpressbio.com

For the specific detection of this compound, a competitive ELISA would be a suitable approach. In this setup, an antibody specific to this compound would be used. The assay would involve the competition between the this compound in the sample and a known amount of enzyme-labeled this compound for binding to the antibody coated on the microplate wells. The amount of color developed is inversely proportional to the concentration of this compound in the sample.

| ELISA Format | Description | Relevance to this compound Detection |

| Direct | An enzyme-conjugated primary antibody binds directly to the immobilized antigen. bio-rad-antibodies.comxpressbio.com | Simpler and faster, but less sensitive. |

| Indirect | An unlabeled primary antibody binds to the antigen, followed by a labeled secondary antibody. bio-rad-antibodies.comxpressbio.com | More sensitive due to signal amplification. |

| Sandwich | An antigen is "sandwiched" between a capture antibody and a labeled detection antibody. bio-rad-antibodies.com | High specificity and sensitivity, suitable for complex samples. |

| Competitive | Sample antigen competes with a labeled antigen for a limited number of antibody binding sites. xpressbio.com | Ideal for small molecules like this compound. |

Principles and Application of Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ujpronline.com It is a critical component of any analytical research to ensure the reliability and consistency of the results. wjarr.com The key parameters for method validation are outlined by international guidelines such as the International Council for Harmonisation (ICH). europa.eunumberanalytics.com

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comSelectivity refers to the extent to which the method can determine particular analyte(s) in a complex mixture without interference from other components. scirp.org

For this compound analysis, specificity is assessed by analyzing blank matrix samples (e.g., plasma, urine) to ensure that no interfering peaks are observed at the retention time or spectral wavelength of the analyte. Selectivity is demonstrated by spiking the blank matrix with the analyte and potential interfering compounds (e.g., doxorubicin, other metabolites) to show that the method can distinguish and quantify this compound without being affected by the other substances. nih.gov

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ut.ee The dynamic range is the concentration range over which the method provides a measurable response, while the linear range is the portion of the dynamic range where the response is linear. numberanalytics.comiupac.org

To determine the linearity for this compound quantification, a series of at least five standard solutions of different concentrations are prepared and analyzed. wjarr.com The results are plotted as signal response versus concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1, indicating a strong linear relationship. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the blank but not necessarily quantified with acceptable precision and accuracy. nih.goveflm.eu The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov

Several methods can be used to determine LOD and LOQ, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve. sepscience.comyoutube.com The formulas are generally: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve. researchgate.net

Accuracy is the closeness of the agreement between the measured value and the true or accepted reference value. europa.euscioninstruments.cominorganicventures.com It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. europa.eu

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.euelementlabsolutions.comscioninstruments.com It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). nih.gov

For this compound, accuracy is determined by analyzing samples spiked with known concentrations of the analyte and calculating the percentage of recovery. Precision is assessed by repeatedly analyzing samples at different concentrations on the same day (repeatability) and on different days (intermediate precision). The results are expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should be within acceptable limits. researchgate.netresearchgate.net

| Validation Parameter | Description |

| Specificity/Selectivity | The ability to measure the analyte accurately in the presence of other components. elementlabsolutions.comscirp.org |

| Linearity | The direct proportionality of the analytical signal to the analyte concentration over a given range. ut.ee |

| Dynamic Range | The concentration range over which a measurable response is obtained. numberanalytics.comiupac.org |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. nih.goveflm.eu |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. europa.eunih.gov |

| Accuracy | The closeness of the measured value to the true value. europa.euscioninstruments.cominorganicventures.com |

| Precision | The degree of agreement among a series of measurements. europa.euelementlabsolutions.comscioninstruments.com |

Robustness Testing Under Varied Experimental Conditions